3-Bromophenethylamine
Overview
Description
3-Bromophenethylamine: is an organic compound with the molecular formula C8H10BrN . It is a derivative of phenethylamine, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its clear colorless to light yellow liquid form and has a molecular weight of 200.08 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 3-Bromophenylacetonitrile: One common method involves the reduction of 3-bromophenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis of 3-Bromophenylacetamide: Another method involves the hydrolysis of 3-bromophenylacetamide using a strong acid like hydrochloric acid (HCl) followed by reduction with a reducing agent such as sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production methods for 3-Bromophenethylamine are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromophenethylamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-Bromobenzaldehyde or 3-Bromobenzoic acid.
Reduction: 3-Bromoethylbenzene.
Substitution: 3-Hydroxyphenethylamine or 3-Aminophenethylamine.
Scientific Research Applications
Chemistry: 3-Bromophenethylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of brominated phenethylamines on biological systems, particularly their interactions with neurotransmitter receptors .
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs that target neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromophenethylamine involves its interaction with neurotransmitter receptors in the brain. It acts as a partial agonist at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C receptors. This interaction leads to changes in neurotransmitter release and neuronal activity, which can result in various physiological and psychological effects .
Comparison with Similar Compounds
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): A psychedelic compound with similar structural features but with additional methoxy groups at the 2 and 5 positions.
Phenethylamine: The parent compound without any substitutions, known for its stimulant and psychoactive properties.
3-Chlorophenethylamine: Similar to 3-Bromophenethylamine but with a chlorine atom instead of bromine, leading to different reactivity and biological effects.
Uniqueness: this compound is unique due to the presence of the bromine atom, which influences its chemical reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity to receptors and enzymes .
Properties
IUPAC Name |
2-(3-bromophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHRHMLEFQBHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427395 | |
Record name | 3-Bromophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-11-2 | |
Record name | 3-Bromophenethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058971112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromophenethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BROMOPHENETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T535ZL7726 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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